molecular formula C21H23N3O3 B4393590 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

Cat. No.: B4393590
M. Wt: 365.4 g/mol
InChI Key: ZWTVKOQUUYDHSL-UHFFFAOYSA-N
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Description

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Substitution Reaction: The oxadiazole intermediate is then subjected to a substitution reaction with 2-ethoxyphenyl bromide to introduce the ethoxyphenyl group.

    Amidation: Finally, the substituted oxadiazole is reacted with 2-methylphenylamine under suitable conditions to form the desired butanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in research to understand its interaction with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
  • 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

Uniqueness

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially offering unique properties and applications.

Properties

IUPAC Name

4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-3-26-18-12-7-5-10-16(18)21-23-20(27-24-21)14-8-13-19(25)22-17-11-6-4-9-15(17)2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTVKOQUUYDHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
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4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide
Reactant of Route 6
4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide

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